molecular formula C10H11F2NO2 B12127918 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid

2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid

Cat. No.: B12127918
M. Wt: 215.20 g/mol
InChI Key: JSPADFSDGCWBFN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a dimethylamino group attached to the acetic acid moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzene and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may yield difluorophenyl alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The dimethylamino group may facilitate interactions with biological membranes, enhancing cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)acetic acid: Lacks the dimethylamino group.

    2-(2,4-Dichlorophenyl)-2-(dimethylamino)acetic acid: Chlorine atoms instead of fluorine.

    2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid: Methylamino group instead of dimethylamino.

Uniqueness

2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid is unique due to the combination of fluorine atoms and the dimethylamino group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)7-4-3-6(11)5-8(7)12/h3-5,9H,1-2H3,(H,14,15)

InChI Key

JSPADFSDGCWBFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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